Ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide

Description

Systematic IUPAC Nomenclature and Structural Formula

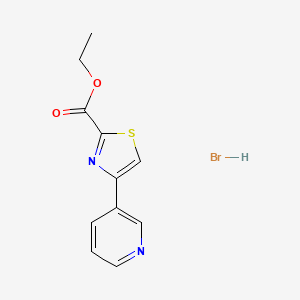

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 4-pyridin-3-yl-1,3-thiazole-2-carboxylate;hydrobromide, which precisely describes the molecular architecture and functional group arrangements. This nomenclature follows standard IUPAC conventions by identifying the parent thiazole ring system as the core structure, with specific substitution patterns clearly delineated through positional numbering. The compound consists of a thiazole ring bearing an ethyl carboxylate group at the 2-position and a pyridin-3-yl substituent at the 4-position, forming a salt with hydrobromic acid.

The structural representation through Simplified Molecular Input Line Entry System notation provides the molecular connectivity as CCOC(=O)C1=NC(=CS1)C2=CN=CC=C2.Br, which systematically encodes the complete molecular structure including the bromide counterion. This notation reveals the presence of an ethyl ester functional group connected to the thiazole carboxyl carbon, while the pyridine ring is directly bonded to the thiazole framework through a carbon-carbon linkage. The International Chemical Identifier string InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)10-13-9(7-16-10)8-4-3-5-12-6-8;/h3-7H,2H2,1H3;1H provides an alternative structural encoding that facilitates chemical database searches and computational analysis.

The corresponding International Chemical Identifier Key FYBZUZDXWJRXDR-UHFFFAOYSA-N serves as a unique molecular fingerprint that enables unambiguous identification across different chemical databases and information systems. The parent compound, designated as PubChem Compound Identifier 14357969, represents the free base form without the hydrobromide salt, specifically 4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester. This relationship between the parent compound and the hydrobromide salt illustrates the common practice of forming stable crystalline salts to improve handling properties and chemical stability of organic compounds containing basic nitrogen atoms.

Molecular Formula and Weight Analysis

The molecular formula C11H11BrN2O2S accurately represents the complete atomic composition of ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide, encompassing all constituent atoms including the bromide counterion. This formula indicates the presence of eleven carbon atoms forming the backbone structures of the thiazole ring, pyridine ring, and ethyl ester moiety, while eleven hydrogen atoms provide the necessary saturation and functional group completion. The inclusion of one bromine atom reflects the hydrobromide salt formation, which typically occurs through protonation of the basic nitrogen atom in the pyridine ring followed by association with the bromide anion.

The molecular weight analysis reveals a precise value of 315.19 grams per mole, calculated through standard atomic weight summations based on International Union of Pure and Applied Chemistry atomic mass standards. This molecular weight calculation incorporates carbon (12.011 × 11 = 132.121), hydrogen (1.008 × 11 = 11.088), bromine (79.904 × 1 = 79.904), nitrogen (14.007 × 2 = 28.014), oxygen (15.999 × 2 = 31.998), and sulfur (32.06 × 1 = 32.06), totaling 315.185 grams per mole when rounded to appropriate significant figures. The computational determination of this molecular weight was performed using PubChem version 2.1 algorithms during the 2021.05.07 database release, ensuring accuracy and consistency with established chemical informatics standards.

| Atomic Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 11 | 12.011 | 132.121 |

| Hydrogen | 11 | 1.008 | 11.088 |

| Bromine | 1 | 79.904 | 79.904 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Oxygen | 2 | 15.999 | 31.998 |

| Sulfur | 1 | 32.06 | 32.06 |

| Total | 28 | - | 315.185 |

The elemental composition analysis demonstrates the heterocyclic nature of the compound, with significant contributions from multiple heteroatoms including nitrogen, oxygen, and sulfur atoms that participate in ring formation and functional group definition. The presence of the bromide ion adds considerable mass to the overall molecular weight, representing approximately 25.4% of the total molecular mass, which significantly influences the compound's physical properties such as density and crystalline packing arrangements.

CAS Registry Number and Synonyms

The Chemical Abstracts Service Registry Number 1421602-11-0 serves as the universally recognized unique identifier for this compound within the global chemical literature and commercial databases. This registry number was assigned through the systematic Chemical Abstracts Service registration process, which ensures that each distinct chemical substance receives a unique numerical identifier regardless of naming variations or synonym proliferation. The compound was initially created in chemical databases on November 1, 2013, and underwent its most recent modification on May 18, 2025, reflecting ongoing database maintenance and information updates.

Properties

IUPAC Name |

ethyl 4-pyridin-3-yl-1,3-thiazole-2-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)10-13-9(7-16-10)8-4-3-5-12-6-8;/h3-7H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBZUZDXWJRXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CN=CC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421602-11-0 | |

| Record name | 2-Thiazolecarboxylic acid, 4-(3-pyridinyl)-, ethyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421602-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategies for Thiazoles

Thiazoles can be synthesized through several methods, including the Hantzsch reaction, which involves the condensation of a haloketone with thiourea or its derivatives in polar solvents. Another common approach is the Gewald reaction, which uses aldehydes, ketones, and sulfur sources to form thiazoles. For compounds like ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide, a tailored approach might involve the reaction of a pyridine derivative with a thiazole precursor.

Data Table: Comparison of Thiazole Synthesis Methods

| Method | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hantzsch | Haloketone, Thiourea | Polar Solvent | Variable | Common for thiazole synthesis |

| Gewald | Aldehyde/Ketone, Sulfur Source, α-Halocarbonyl | Basic Conditions | Variable | Offers flexibility in substituents |

Research Findings and Challenges

While specific research findings on this compound are limited, the synthesis of similar compounds suggests that achieving high yields and purity can be challenging. Factors such as solvent choice, reaction temperature, and the presence of catalysts can significantly impact the outcome.

Scientific Research Applications

Biological Activities

Ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties, making it effective against various bacterial strains.

- Antiviral Properties : Studies suggest potential antiviral effects, possibly through the inhibition of viral replication mechanisms .

- Enzyme Inhibition : The compound may interact with specific enzymes and receptors, disrupting biological pathways critical for pathogen survival.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones compared to control groups, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Antiviral Mechanism

Research focused on the antiviral properties of this compound against specific viral strains. The findings indicated that it could inhibit viral entry into host cells by binding to viral receptors, thus preventing infection .

Mechanism of Action

The biological activity of Ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their function, or interact with receptors, modulating signal transduction pathways. The thiazole and pyridine rings play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide include derivatives with variations in substituents, heterocyclic cores, or counterions. Below is a comparative analysis based on available

Structural Analogs

Key Differences

- In contrast, the trifluoromethyl group in Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate enhances lipophilicity and metabolic stability . The hydrobromide salt in the target compound improves aqueous solubility compared to neutral analogs like Ethyl 4-amino-1H-pyrazole-5-carboxylate, which lacks a counterion .

- Synthetic Accessibility: Thiazole derivatives (e.g., the target compound and its trifluoromethyl analog) are typically synthesized via Hantzsch thiazole synthesis or cross-coupling reactions. Pyrazole derivatives (e.g., Ethyl 4-amino-1H-pyrazole-5-carboxylate) often require hydrazine-based cyclization .

Applications :

Research Findings and Validation

- Crystallographic Validation :

The structure of the target compound and its analogs could be validated using software like SHELXL (for refinement) and PLATON (for symmetry checks), as described in crystallography literature . - Commercial Relevance : this compound is priced higher than simpler thiazoles (e.g., 629.00 € for 50 mg of 2-(2-Cyclopentylethyl)pyrrolidine hydrochloride), reflecting its synthetic complexity or niche applications .

Biological Activity

Ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the Hantzsch reaction, which combines α-haloketones with thiourea derivatives in polar solvents. The resulting compound can be characterized using various techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure and purity levels above 95% .

Biological Activity

1. Antimicrobial Activity:

this compound has demonstrated significant antimicrobial properties against various bacterial strains. The compound was tested against Escherichia coli, Staphylococcus aureus, and other pathogens using methods like the Kirby-Bauer disk diffusion assay. Results indicated considerable inhibition zones, suggesting effective antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Bacillus subtilis | 14 | 64 µg/mL |

2. Antioxidant Activity:

In addition to its antimicrobial effects, the compound has shown promising antioxidant activity in DPPH and hydroxyl radical scavenging assays. The results indicate that it can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

3. Anticancer Potential:

Recent studies have explored the anticancer properties of this compound against various cancer cell lines. For instance, it exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) with an IC50 value of approximately 0.126 µM. This suggests its potential as a therapeutic agent in cancer treatment .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound displayed a strong correlation between concentration and antibacterial activity, indicating its potential for development into a new antibiotic agent .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on MDA-MB-231 cells revealed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase. This highlights its mechanism of action as a potential anticancer drug .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis and transesterification under specific conditions:

-

Hydrolysis to the carboxylic acid facilitates further derivatization (e.g., amidation).

-

Partial in situ transesterification with methanol-d<sub>4</sub> yields mixed ethyl/d<sub>3</sub>-methyl esters, confirmed via crystallography .

Amidation and Nucleophilic Substitution

The ester reacts with amines and hydrazines to form amides or hydrazides:

-

Hydrazide derivatives are intermediates for synthesizing heterocyclic systems like 1,3,4-thiadiazoles .

Cyclization and Heterocycle Formation

The thiazole ring participates in cyclocondensation reactions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazonoyl chlorides | EtOH, triethylamine, reflux | 5-Arylazothiazole derivatives | |

| Thiosemicarbazide | 2-Propanol, RT | 1,3,4-Thiadiazole fused systems |

-

Cyclization with hydrazonoyl halides forms imidazo[1,2-b]pyrazole derivatives, leveraging the thiazole’s nucleophilic sites .

Coordination Chemistry

The pyridine and thiazole moieties act as ligands for transition metals:

-

Pt(II) complexes exhibit strong visible-light absorption, enabling applications in optoelectronics.

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions:

Key Structural Comparisons

Analogous thiazole-pyridine derivatives exhibit varied reactivity based on substituent positions:

Q & A

Q. What in silico methods predict the compound’s interaction with biological targets (e.g., kinase enzymes)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.